molecular formula C23H23FN2O4S2 B11455243 2-{[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-YL]sulfanyl}-N-cyclohexylacetamide

2-{[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-YL]sulfanyl}-N-cyclohexylacetamide

Cat. No.: B11455243
M. Wt: 474.6 g/mol
InChI Key: KBIQFWXITNNKNE-UHFFFAOYSA-N
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Description

2-{[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-YL]sulfanyl}-N-cyclohexylacetamide is a complex organic compound with a molecular formula of C23H24N2O4S2. This compound is characterized by the presence of a benzenesulfonyl group, a fluorophenyl group, and an oxazole ring, making it a unique and versatile molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-YL]sulfanyl}-N-cyclohexylacetamide involves multiple steps, including the formation of the oxazole ring and the introduction of the benzenesulfonyl and fluorophenyl groups. Common reagents used in the synthesis include benzenesulfonyl chloride, 4-fluorobenzaldehyde, and cyclohexylamine. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent reaction conditions ensures the consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-YL]sulfanyl}-N-cyclohexylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-YL]sulfanyl}-N-cyclohexylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-YL]sulfanyl}-N-cyclohexylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-YL]sulfanyl}-N-cyclohexylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research.

Properties

Molecular Formula

C23H23FN2O4S2

Molecular Weight

474.6 g/mol

IUPAC Name

2-[[4-(benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-cyclohexylacetamide

InChI

InChI=1S/C23H23FN2O4S2/c24-17-13-11-16(12-14-17)21-26-22(32(28,29)19-9-5-2-6-10-19)23(30-21)31-15-20(27)25-18-7-3-1-4-8-18/h2,5-6,9-14,18H,1,3-4,7-8,15H2,(H,25,27)

InChI Key

KBIQFWXITNNKNE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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